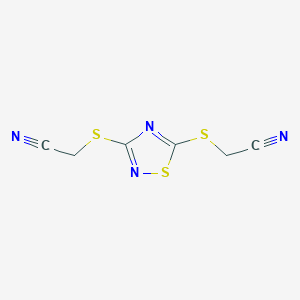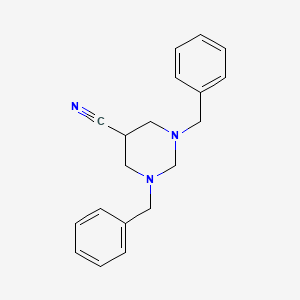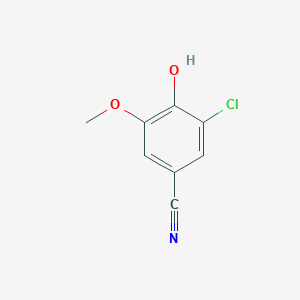
3-(Dimethylamino)propylmethacrylat
Übersicht
Beschreibung
3-(Dimethylamino)propyl methacrylate is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Dimethylamino)propyl methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Dimethylamino)propyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dimethylamino)propyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
„3-(Dimethylamino)propylmethacrylat“ kann als Monomer zur Synthese von selbstheilenden, pH-responsiven Hydrogelen verwendet werden, die sich für die Anwendung in der Wirkstoffabgabe eignen. Diese Hydrogele können ihr Verhalten als Reaktion auf den pH-Wert der Umgebung anpassen, was sie ideal für die gezielte Wirkstofffreisetzung macht .
Gene Delivery Vectors
Diese Verbindung dient als kationisches Monomer, das Gen-Delivery-Vektoren entwickeln kann. Seine Fähigkeit, mit Nukleinsäuren Komplexe zu bilden, trägt dazu bei, ihre intrazelluläre Abgabe zu erleichtern, was für Gentherapieanwendungen entscheidend ist .
Antimikrobielle Anwendungen
Die mechanische Festigkeit von Poly(N-[3-(dimethylamino)propyl]methacrylamid)-Hydrogelen wurde verbessert, um ihre Anwendung sowohl als Wirkstoffabgabesystem als auch als antimikrobielles Mittel zu verbessern. Die Modifikation ihrer Morphologie und antibakteriellen Wirksamkeit wird durch freie Radikale in Lösungspolymerisation erreicht .
4. Gelpolymer-Elektrolyte für Lithium-Ionen-Batterien Ein neuartiger Gelpolymerelektrolyt auf Basis von „this compound“ wurde mithilfe einer γ-Strahlungsmethode synthetisiert. Dieser Elektrolyt zeigt vielversprechende Eigenschaften für den Einsatz in Lithium-Ionen-Batterien aufgrund seiner hohen Ionenleitfähigkeit .
Wirkmechanismus
Target of Action
The primary targets of 3-(Dimethylamino)propyl methacrylate are the monomers in the radical copolymerization process . It is used as a monomer to synthesize self-healing pH-responsive hydrogels for drug delivery applications . It is also used as a cationic monomer to develop gene delivery vectors due to its ability to complex with nucleic acids and facilitate their intracellular delivery .
Mode of Action
The compound interacts with its targets through a process called radical copolymerization . This process involves the reaction of the compound with other monomers, resulting in a change in the composition and heterogeneity of the copolymers . The compound’s ability to form assemblies with different reactivity due to hydrogen bonding plays a significant role in this process .
Biochemical Pathways
The biochemical pathways affected by 3-(Dimethylamino)propyl methacrylate involve the radical copolymerization of the compound with other monomers . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of the copolymers .
Pharmacokinetics
The compound’s ability to form assemblies with different reactivity due to hydrogen bonding may influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of 3-(Dimethylamino)propyl methacrylate is the formation of copolymers with a specific composition and heterogeneity . These copolymers can be used in various applications, such as the creation of self-healing pH-responsive hydrogels for drug delivery applications and the development of gene delivery vectors .
Action Environment
The action of 3-(Dimethylamino)propyl methacrylate is influenced by environmental factors such as the nature of the solvent and the initial concentration of monomers . For example, the radical copolymerization of the compound with other monomers in toluene at 70°C has been shown to have a peculiar nature, where the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of the copolymers .
Biochemische Analyse
Biochemical Properties
It is known that it can undergo radical copolymerizations with other monomers such as n-dodecyl acrylate or n-dodecyl methacrylate . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
Cellular Effects
It is known that the compound can form polymers that have high ionic conductivity and are used in lithium-ion batteries . These polymers exhibit good thermal stability, excellent mechanical strength, and high ionic conductivity .
Molecular Mechanism
The molecular mechanism of 3-(Dimethylamino)propyl methacrylate involves its ability to undergo radical polymerization and cross-linking reactions . This process is influenced by the total initial concentration of monomers .
Temporal Effects in Laboratory Settings
It is known that the compound can form polymers that exhibit good thermal stability .
Eigenschaften
IUPAC Name |
3-(dimethylamino)propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(2)9(11)12-7-5-6-10(3)4/h1,5-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJCRUKUIQRCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53466-45-8 | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53466-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8066632 | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20602-77-1 | |
| Record name | 3-(Dimethylamino)propyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20602-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020602771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethylamino)propyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




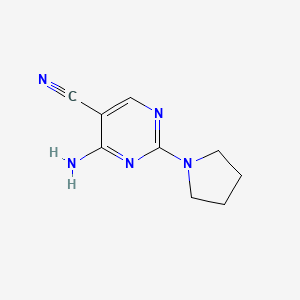
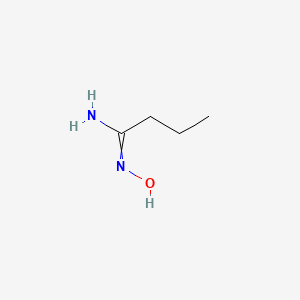

![3-[(2-chloroacetyl)amino]propanoic Acid](/img/structure/B1596957.png)


